Sumanirole maleate

Overview

Description

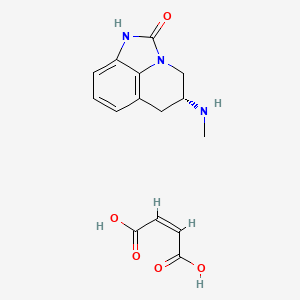

Sumanirole maleate (CAS: 179386-44-8) is a highly selective dopamine D2 receptor full agonist with an ED50 of 46 nM . Its molecular formula is C15H17N3O5, and it is primarily used in research for Parkinson’s disease (PD) and restless legs syndrome (RLS) . Key pharmacological properties include:

- High selectivity for D2 receptors over D1, D3, D4, and D5 subtypes .

- Functional activity: Inhibits cAMP accumulation, reduces prolactin levels, and restores motor function in PD models .

- Solubility: Poor solubility in water, DMSO, and ethanol (<1 mg/mL at 25°C) .

- Storage: Stable for 4 years as a powder at -20°C; 6 months in solution at -80°C .

However, its clinical development status remains unclear, with evidence suggesting it is primarily used in preclinical studies .

Preparation Methods

Sumanirole (maleate) is synthesized through a series of chemical reactions starting from D-phenylalanine. The synthetic route involves sequential oxidative cyclization, which is a key step in forming the imidazoquinoline structure . The industrial production methods are not widely documented, but the compound is typically prepared in a laboratory setting using standard organic synthesis techniques .

Chemical Reactions Analysis

Sumanirole (maleate) undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the imidazoquinoline ring.

Reduction: This reaction can be used to reduce any oxidized intermediates back to their original state.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Pharmacological Profile

Sumanirole exhibits a high affinity for D2 receptors, with reported EC50 values ranging from 17 to 75 nM in cell-based assays. Its selectivity for the D2 receptor over other dopamine receptor subtypes is significant, originally reported to be over 200-fold . Recent studies indicate a more conservative estimate of approximately 32-fold selectivity for D2 over D3 receptors .

Key Pharmacological Characteristics

| Property | Value |

|---|---|

| Selectivity | >200-fold for D2 vs. other subtypes |

| EC50 (D2 receptor) | 17-75 nM |

| Ki (D2) | 9.0 nM |

| Ki (D3) | 1940 nM |

| Ki (D4) | >2190 nM |

| Ki (D1) | >7140 nM |

Clinical Research Applications

Sumanirole has undergone various clinical trials aimed at assessing its efficacy in treating Parkinson's disease and restless leg syndrome. However, these trials were terminated due to insufficient efficacy compared to existing therapies .

Animal Studies

In animal models, sumanirole has demonstrated significant effects on locomotor activity and disability scores in Parkinsonian models. For instance, it improved locomotor activities in monkeys lesioned with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and exhibited robust effects in reserpinized rats, showcasing its potential as a therapeutic agent .

Mechanistic Insights

Sumanirole's mechanism of action primarily involves stimulation of D2 receptors, which plays a crucial role in modulating dopamine pathways associated with movement and coordination. The compound has been shown to affect various physiological responses attributed to D2-like receptor function, including:

- Elevation of striatal acetylcholine levels.

- Decrease in plasma prolactin levels.

- Modulation of dopamine neuron firing rates in the substantia nigra pars compacta .

Research Tool

Despite its clinical setbacks, sumanirole remains a valuable compound for basic research. It is used to explore neurobiological mechanisms linked to dopamine signaling pathways. Its high selectivity for D2 receptors allows researchers to dissect the roles of specific dopamine receptor subtypes in various neurological conditions, including schizophrenia and other movement disorders .

Case Studies and Research Findings

- Effects on Prepulse Inhibition (PPI) : Research demonstrated that sumanirole affects PPI in rats, decreasing inhibition at certain intervals while increasing it at others. This suggests its utility in studying the dopaminergic modulation of sensory processing and potential antipsychotic mechanisms .

- Bivalent Ligands Development : Studies have focused on developing bivalent ligands based on the sumanirole pharmacophore to enhance selectivity and efficacy toward specific receptor subtypes. These efforts aim to create compounds that can selectively activate G-protein pathways while minimizing β-arrestin recruitment .

Mechanism of Action

Sumanirole (maleate) exerts its effects by selectively binding to and activating dopamine D2 receptors. This activation leads to a series of intracellular signaling events that modulate neuronal activity. The compound’s high selectivity for D2 receptors over other dopamine receptor subtypes (D1, D3, D4, and D5) makes it a valuable tool for studying D2 receptor-specific pathways .

Comparison with Similar Compounds

Comparison with Similar Dopaminergic Compounds

Sumanirole maleate belongs to a class of dopaminergic agents targeting D2 receptors. Below is a detailed comparison with structurally or functionally related compounds:

Selectivity Profiles

Key Observations :

- Selectivity : Sumanirole exhibits superior D2 selectivity compared to Talipexole (which has α2-adrenergic activity) and Sulpiride (D2/D3 antagonist) .

- Functional Activity : Unlike partial agonists (e.g., Talipexole) or antagonists (e.g., Sulpiride), Sumanirole acts as a full agonist, enhancing postsynaptic D2 signaling .

Pharmacodynamic and Kinetic Properties

Key Observations :

- Potency : Sumanirole’s ED50 (46 nM) is lower than SKF-38393’s IC50 (110 nM), indicating stronger D2 activation .

- Solubility : Sumanirole’s poor solubility may limit formulation options compared to water-soluble agents like SKF-38393 .

Clinical and Preclinical Data

- This compound: Reduces anxiety and depressive-like behaviors in mice . At high doses, induces prolonged locomotion via postsynaptic D2 activation . No significant off-target effects at suboptimal concentrations .

Talipexole dihydrochloride :

Sulpiride :

Advantages and Limitations

| Compound | Advantages | Limitations |

|---|---|---|

| This compound | - High D2 specificity - Full agonist efficacy |

- Poor solubility - Limited clinical data |

| SKF-82958 HBr | - Dual D1/D5 activation | - Potential for dyskinesia |

| Sultopride HCl | - Rapid onset | - Hyperprolactinemia risk |

Biological Activity

Sumanirole maleate, a selective dopamine D2 receptor agonist, has garnered significant attention in pharmacological research due to its potential therapeutic applications, particularly in treating Parkinson's disease and other dopaminergic disorders. This article provides a comprehensive overview of the biological activity of this compound, including its receptor selectivity, pharmacodynamics, and relevant case studies.

Chemical Profile

- Chemical Name : (R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one (Z)-2-butenedioate

- CAS Number : 179386-44-8

- Purity : ≥98%

Receptor Selectivity and Affinity

This compound is characterized by its high affinity for the D2 dopamine receptor. Key findings include:

- EC50 Values : Ranging from 17 to 75 nM in cell-based assays, indicating strong agonistic activity.

- Selectivity : Initially reported to exhibit over 200-fold selectivity for D2 receptors compared to other dopamine receptor subtypes (D3, D4, D1) with Ki values of 9.0 nM (D2), 1940 nM (D3), >2190 nM (D4), and >7140 nM (D1) . More recent studies suggest a 32-fold selectivity for D2 over D3 receptors with Ki values of 17.1 nM and 546 nM respectively .

This compound acts primarily as a full agonist at the D2 receptor, influencing various physiological processes:

- Dopaminergic Activity : It elevates striatal acetylcholine levels (ED50 = 12.1 µmol/kg i.p.) and decreases plasma prolactin levels in rats at doses ≥3.1 µmol/kg .

- Neuronal Effects : The compound inhibits dopamine neuron firing rates in the substantia nigra pars compacta with an ED50 of 2.3 µmol/kg i.v., demonstrating its significant impact on dopaminergic signaling .

Animal Studies

Research has demonstrated that this compound produces various pharmacological effects in animal models:

- Parkinsonian Models : In reserpinized rats and unilateral 6-hydroxydopamine-lesioned rats, sumanirole exhibited notable locomotor stimulant activity and significantly improved disability scores . Its efficacy was shown to be greater than that of other tested agonists.

| Study Type | Model | Dose | Effect |

|---|---|---|---|

| Locomotor Activity | Reserpine-treated Rats | ≥12.5 µmol/kg s.c. | Increased horizontal activity |

| Rotational Behavior | 6-OHDA Lesioned Rats | Not specified | Profound rotational behavior |

Prepulse Inhibition Studies

In a study examining prepulse inhibition (PPI) in rats, sumanirole was found to decrease PPI at certain intervals while increasing it at others, indicating complex interactions within dopaminergic pathways .

Case Studies and Clinical Insights

While sumanirole has not been approved for clinical use, it has been utilized as a research tool to explore dopaminergic mechanisms:

- Bivalent Ligands Development : A study explored the development of bivalent ligands based on the sumanirole pharmacophore to enhance selectivity for G-protein biased agonism .

- Neurobiological Research : Sumanirole has been pivotal in identifying neurobiological mechanisms related to dopamine signaling, particularly in studies focusing on schizophrenia and other neuropsychiatric disorders .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets of sumanirole maleate, and how is its selectivity for dopamine D2 receptors validated experimentally?

this compound is a highly selective dopamine D2 receptor agonist with a reported Ki value of 9 nM for D2 receptors and minimal affinity for D1, D3, D4, or D5 receptors . Its selectivity is typically validated using radioligand binding assays with transfected cell lines expressing individual dopamine receptor subtypes. For example, competitive binding studies using [³H]-spiperone (a D2 antagonist) can quantify displacement efficiency, while parallel assays with D1-specific ligands (e.g., [³H]-SCH-23390) confirm lack of cross-reactivity .

Q. What are the standard protocols for preparing and storing this compound stock solutions in in vitro studies?

this compound is soluble in DMSO (16 mg/mL) and should be stored at -20°C in aliquots to avoid freeze-thaw cycles . For in vitro applications (e.g., cell culture), a common working concentration range is 10 nM–10 μM. Researchers should use serial dilutions in assay buffers to minimize solvent toxicity (e.g., keeping DMSO ≤0.1% v/v). Stability testing via HPLC is recommended to confirm compound integrity over time .

Q. How is the purity of synthesized this compound verified, and what analytical methods are employed?

Purity assessment typically involves high-performance liquid chromatography (HPLC) with UV detection at 254 nm, coupled with mass spectrometry (LC-MS) for structural confirmation. The synthetic route described by [ ] includes intermediates like the N-methoxyquinolinone (IV) and final hydrogenolysis steps, with purity ≥98% achieved via recrystallization from ethanol-water mixtures .

Advanced Research Questions

Q. What experimental designs are recommended to resolve contradictions between in vitro efficacy (EC50) and in vivo behavioral responses of this compound?

Discrepancies between in vitro EC50 values (17–75 nM) and in vivo dose-response curves may arise from pharmacokinetic factors (e.g., blood-brain barrier penetration). To address this:

- Conduct microdialysis in animal models to measure brain extracellular fluid concentrations post-administration.

- Pair ex vivo receptor occupancy assays with behavioral tests (e.g., rotational behavior in 6-OHDA-lesioned rats) to correlate target engagement with functional outcomes .

Q. How can researchers differentiate sumanirole’s effects on presynaptic vs. postsynaptic D2 receptors in Parkinson’s disease models?

- Use knockout rodent models lacking autoreceptors (e.g., conditional D2 receptor knockout in dopaminergic neurons).

- Apply fast-scan cyclic voltammetry to measure dopamine release in striatal slices: presynaptic D2 autoreceptor activation inhibits release, while postsynaptic effects alter neuronal firing rates .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?

- Nonlinear regression (e.g., log[agonist] vs. response curves) to calculate EC50/ED50 values.

- Two-way ANOVA with post-hoc tests (e.g., Tukey’s) for comparing multiple treatment groups.

- Power analysis during experimental design to ensure adequate sample sizes, given the compound’s high potency (ED50 = 46 nM) .

Q. Methodological Challenges and Solutions

Q. What strategies mitigate off-target effects when using this compound in complex in vivo systems?

- Include control groups treated with selective D2 antagonists (e.g., raclopride) to confirm receptor specificity.

- Combine sumanirole with D3-preferring agonists (e.g., pramipexole) to isolate D2-mediated effects .

Q. How should researchers handle batch-to-batch variability in synthesized this compound?

- Perform nuclear magnetic resonance (NMR) and elemental analysis for each batch to confirm chemical consistency.

- Standardize biological assays using a reference batch (e.g., from a commercial source like Calbiochem®) to calibrate activity .

Q. Data Interpretation and Reporting

Q. How should conflicting results from receptor binding vs. functional assays be reported?

- Clearly distinguish between binding affinity (Ki) and functional potency (EC50) in the results section.

- Discuss potential confounders (e.g., assay conditions, receptor reserve) in the discussion, citing precedents like McCall et al. (2005) .

Q. What frameworks are recommended for synthesizing sumanirole’s preclinical data into translational research hypotheses?

Properties

IUPAC Name |

(Z)-but-2-enedioic acid;(10R)-10-(methylamino)-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O.C4H4O4/c1-12-8-5-7-3-2-4-9-10(7)14(6-8)11(15)13-9;5-3(6)1-2-4(7)8/h2-4,8,12H,5-6H2,1H3,(H,13,15);1-2H,(H,5,6)(H,7,8)/b;2-1-/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJRMYBBPKNLLI-ORHWHDKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC2=C3C(=CC=C2)NC(=O)N3C1.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179386-44-8 | |

| Record name | Sumanirole maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179386448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUMANIROLE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OI87T3R1B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.